Dual C2/C6 Chlorination vs. Mono-Chlorinated 6-Chloro-11H-indolo[3,2-c]quinoline: Orthogonal Synthetic Handles
2,6-Dichloro-11H-indolo[3,2-c]quinoline possesses two chemically distinct chlorine substituents that enable sequential, orthogonal functionalization: the C6 chlorine is susceptible to regioselective SNAr with primary and secondary amines, while the C2 chlorine is comparatively inert under these conditions due to the electronic deactivation exerted by the quinoline nitrogen and the fused indole ring [1]. The mono-chlorinated comparator 6-chloro-11H-indolo[3,2-c]quinoline (CAS 108832-13-9, MW 251.69 g/mol) provides only a single reactive site, precluding the sequential derivatization needed to access C2-modified, C6-amino-substituted compound libraries in a divergent manner [2]. The presence of the C2 chlorine further increases the molecular weight by approximately 35.4 g/mol relative to the mono-chloro analog, consistent with the additional chlorine atom .
| Evidence Dimension | Number of synthetically addressable halogen sites and capacity for orthogonal functionalization |
|---|---|
| Target Compound Data | Two chlorine atoms at C2 and C6 (MW 287.14 g/mol); C6 position undergoes regioselective SNAr with amines while C2-Cl is retained |
| Comparator Or Baseline | 6-Chloro-11H-indolo[3,2-c]quinoline (CAS 108832-13-9): one chlorine at C6 only (MW 251.69 g/mol); no C2 handle for electronic tuning or further derivatization |
| Quantified Difference | 2 reactive sites vs. 1 reactive site; MW difference of +35.45 g/mol; enables divergent library synthesis inaccessible from mono-chloro precursor |
| Conditions | Synthetic chemistry context; SNAr amination conditions (amine, base, polar solvent, elevated temperature) as described in Pang et al. (2013) and Patent US8273760 |
Why This Matters
This dual-halogenation pattern is the minimum structural requirement for accessing C2-modified, C6-amino-substituted indoloquinoline libraries via sequential functionalization, making the 2,6-dichloro compound a gatekeeping intermediate that cannot be circumvented using the cheaper, more widely available mono-chloro analog.
- [1] Pang, C.-Q.; Wang, M.-Q.; Yonezawa, M.; et al. Regioselective N-Methylation of 6-Chloroindolo[3,2-c]quinolines and Their Amination Reactivity at the C-6 Position. Bull. Chem. Soc. Jpn. 2013, 86, 864–869. DOI: 10.1246/bcsj.20130003. View Source
- [2] Patent US8273760. Indolo[3,2-c]quinoline Compounds. Tzeng, C.-C.; Chen, Y.-L.; Lin, J.-J.; Lu, C.-M. Filed: April 9, 2009. Issued: September 25, 2012. Scheme 1: POCl3-mediated conversion of 5,11-dihydroindolo[3,2-c]quinolin-6-one to 6-chloro-11H-indolo[3,2-c]quinoline, followed by amination. View Source
